

# Application Notes and Protocols for Flow Cytometry Analysis with BAY-204

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## Compound of Interest

Compound Name: BAY-204

Cat. No.: B12411432

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## Introduction

**BAY-204**, also known as BRD3727, is a potent and selective ATP-competitive inhibitor of Casein Kinase 1 alpha (CSNK1 $\alpha$ ) with an IC<sub>50</sub> of 2 nM (at 10  $\mu$ M ATP) and 12 nM (at 1 mM ATP)[1][2]. CSNK1 $\alpha$  is a serine/threonine kinase that plays a crucial role in various cellular processes, including the regulation of the Wnt/ $\beta$ -catenin and p53 signaling pathways[3][4][5]. In the context of Acute Myeloid Leukemia (AML), CSNK1 $\alpha$  has been identified as a key factor for leukemia cell survival. Inhibition of CSNK1 $\alpha$  in AML cells with a functional p53 pathway leads to the activation of p53, resulting in apoptosis and myeloid differentiation. This makes **BAY-204** a promising therapeutic candidate for AML and a valuable tool for studying CSNK1 $\alpha$  signaling.

Flow cytometry is an ideal method for characterizing the cellular effects of **BAY-204** at a single-cell level. This technology allows for the simultaneous measurement of multiple parameters, including cell surface markers to identify cell populations, intracellular proteins to dissect signaling pathways, and markers for apoptosis and differentiation. These application notes provide detailed protocols for the analysis of **BAY-204**'s effects on AML cells using flow cytometry.

## Mechanism of Action of BAY-204

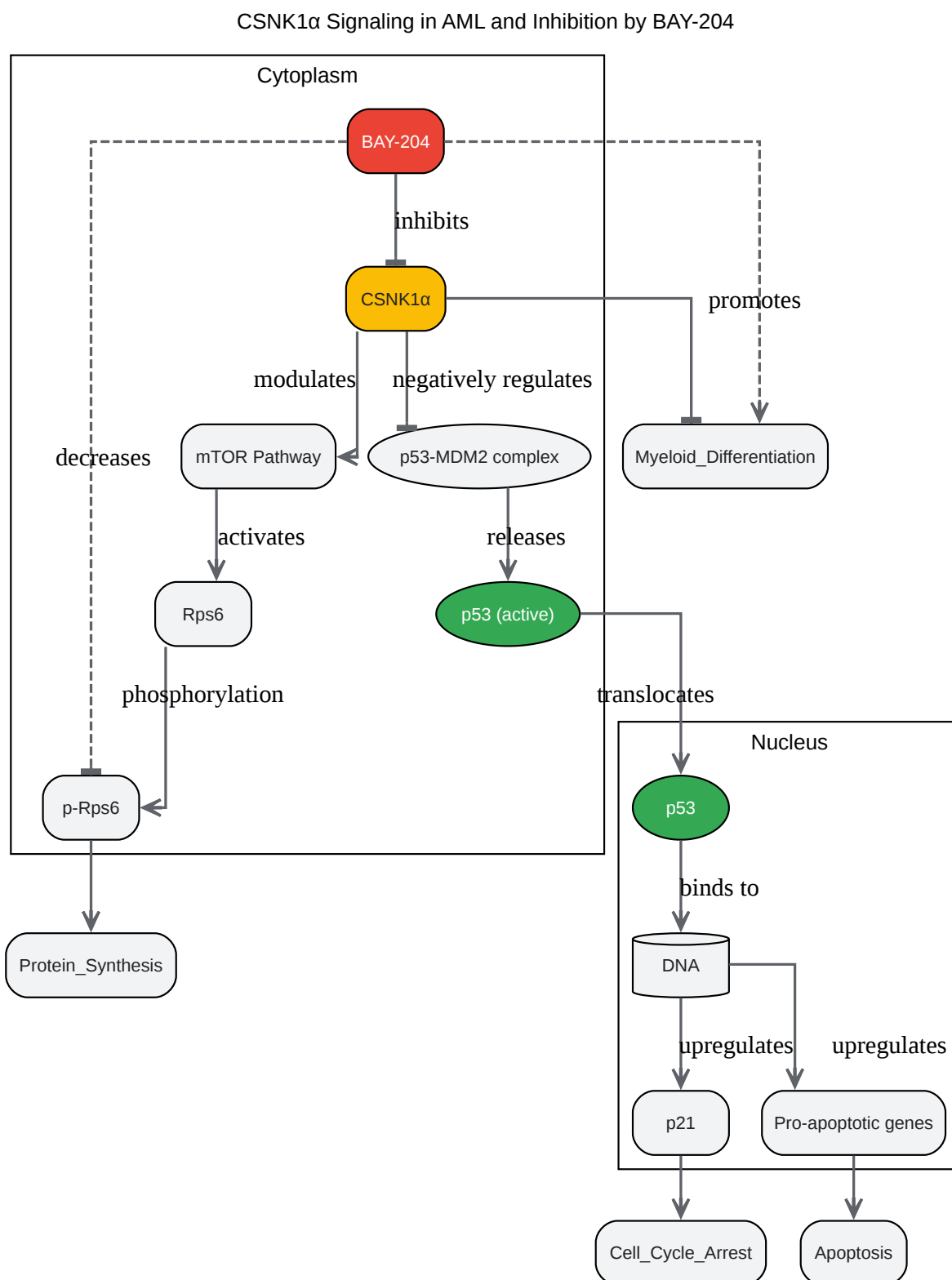
**BAY-204** selectively inhibits CSNK1 $\alpha$ , a key negative regulator of the tumor suppressor p53. In many cancer cells, including AML, p53 is kept inactive by proteins like MDM2. CSNK1 $\alpha$  can

contribute to the suppression of p53 activity. By inhibiting CSNK1 $\alpha$ , **BAY-204** leads to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates its target genes, such as p21, which induces cell cycle arrest, and other pro-apoptotic proteins, ultimately leading to programmed cell death (apoptosis) of the cancer cells.

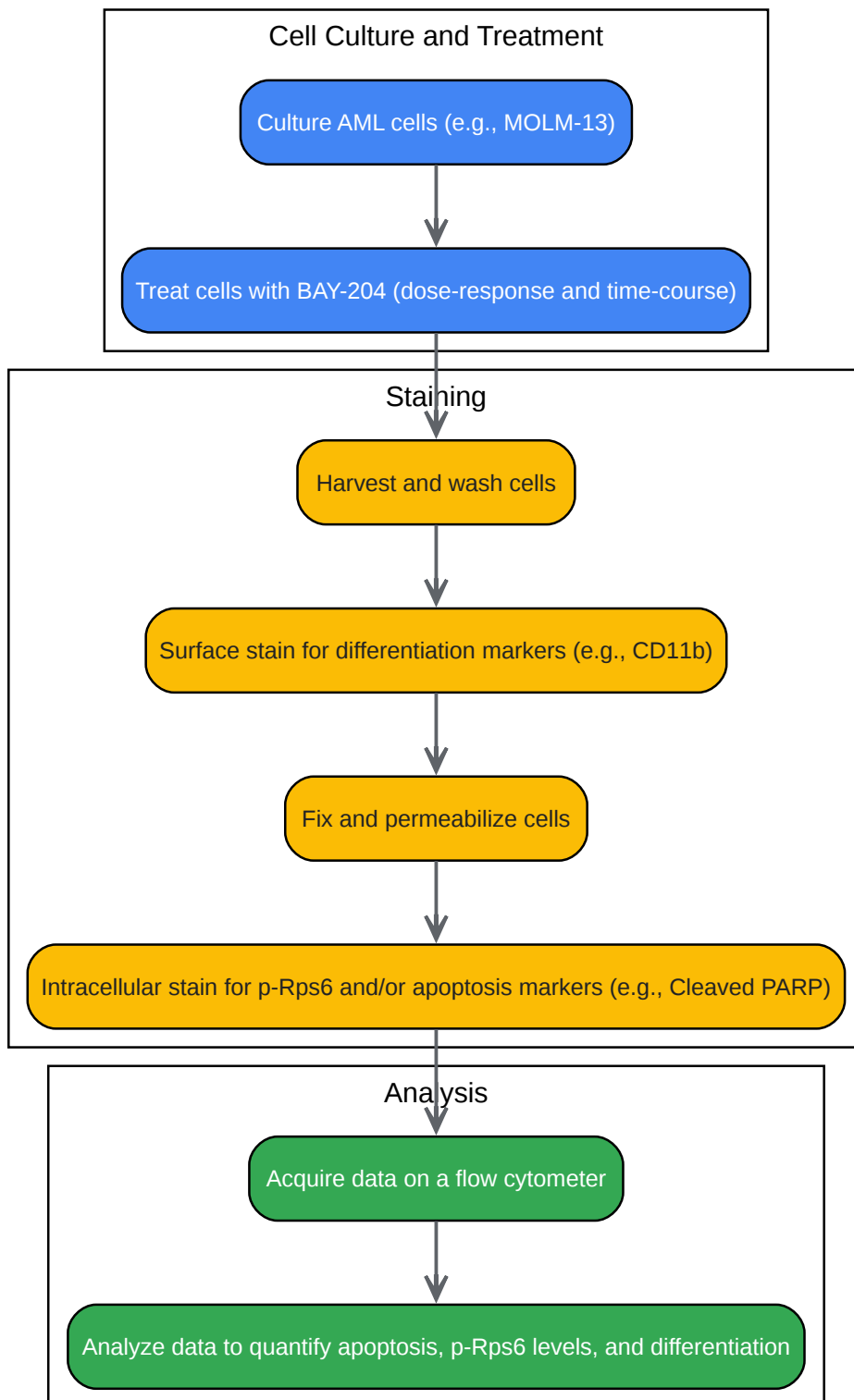
Furthermore, inhibition of CSNK1 $\alpha$  has been shown to decrease the phosphorylation of ribosomal protein S6 (Rps6), a downstream effector of the mTOR signaling pathway, and promote myeloid differentiation of AML cells.

## Signaling Pathway

The following diagram illustrates the simplified signaling pathway affected by **BAY-204** in AML cells.



## Flow Cytometry Workflow for BAY-204 Analysis

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